molecular formula C21H15ClN4O B12919984 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide CAS No. 89779-05-5

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Cat. No.: B12919984
CAS No.: 89779-05-5
M. Wt: 374.8 g/mol
InChI Key: XMLRNCZQZKUZQJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction involves the following steps:

    Preparation of Azide Intermediate: The starting material, 4-chloroaniline, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.

    Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Formation of Benzamide: The triazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline.

Scientific Research Applications

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it a useful tool in biochemical research.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.

For example, in anticancer research, the compound may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with microbial enzyme function.

Comparison with Similar Compounds

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole compound with broad biological activity.

    4-Chloro-N-(4-(1H-1,2,3-triazol-1-yl)phenyl)benzamide: A similar compound with a different substitution pattern on the triazole ring.

    5-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group, similar to the compound .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the chloro and triazole groups provides a versatile scaffold for further modification and optimization in drug development and material science.

Properties

CAS No.

89779-05-5

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

4-chloro-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H15ClN4O/c22-17-8-6-16(7-9-17)21(27)24-18-10-12-19(13-11-18)26-20(14-23-25-26)15-4-2-1-3-5-15/h1-14H,(H,24,27)

InChI Key

XMLRNCZQZKUZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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